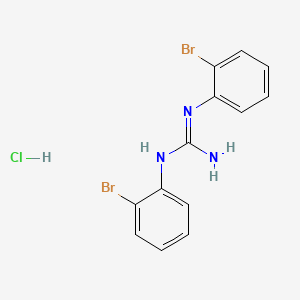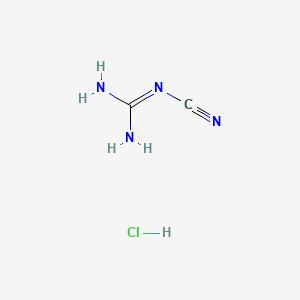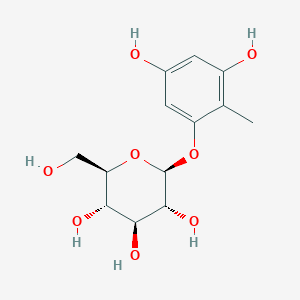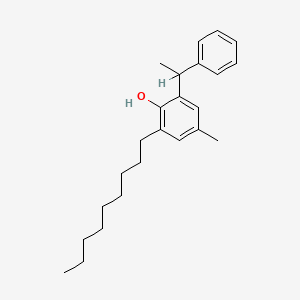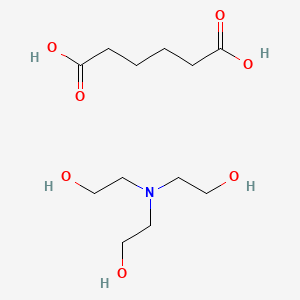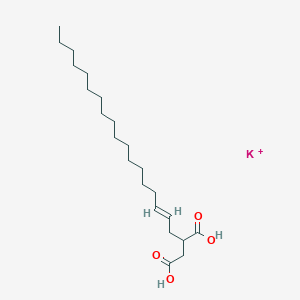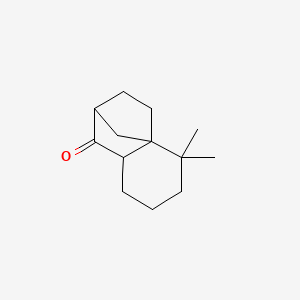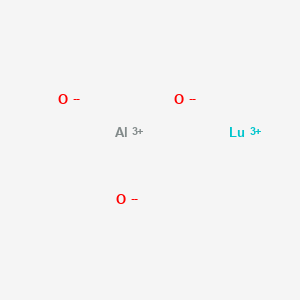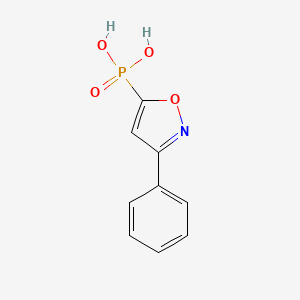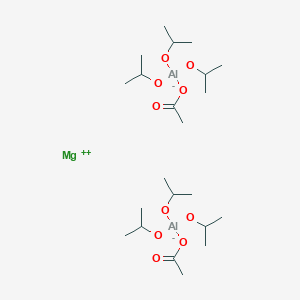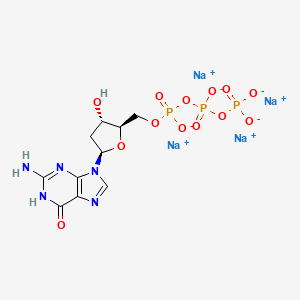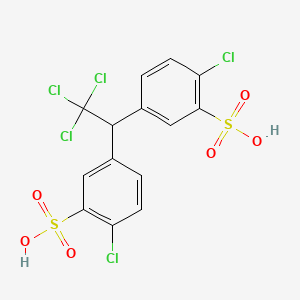
Benzenesulfonic acid, 3,3'-(2,2,2-trichloroethylidene)bis(6-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) is a complex organosulfur compound. It is characterized by the presence of sulfonic acid groups attached to a benzene ring, with additional chlorine and trichloroethylidene substituents. This compound is notable for its strong acidic properties and its role in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper attachment of sulfonic acid groups to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted benzene compounds.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to modify amino acid residues.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The molecular targets and pathways involved include:
Enzyme inhibition: The compound can inhibit enzymes by modifying their active sites.
Protein interactions: It can interact with proteins, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the additional chlorine and trichloroethylidene substituents.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the production of dyes and as a reagent in analytical chemistry.
Uniqueness
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) is unique due to its additional chlorine and trichloroethylidene substituents, which enhance its reactivity and make it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
102627-45-2 |
|---|---|
Fórmula molecular |
C14H9Cl5O6S2 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
2-chloro-5-[2,2,2-trichloro-1-(4-chloro-3-sulfophenyl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H9Cl5O6S2/c15-9-3-1-7(5-11(9)26(20,21)22)13(14(17,18)19)8-2-4-10(16)12(6-8)27(23,24)25/h1-6,13H,(H,20,21,22)(H,23,24,25) |
Clave InChI |
SDUKYWIQGWMSBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)Cl)S(=O)(=O)O)C(Cl)(Cl)Cl)S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


